N'-(2-Chlorobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
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Overview
Description
N’-(2-Chlorobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is a synthetic organic compound characterized by the presence of chlorobenzylidene and chlorobenzyl groups attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chlorobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-((4-chlorobenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chlorobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorobenzylidene and chlorobenzyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-(2-Chlorobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Chlorobenzylidene)-2-((4-methylbenzyl)oxy)benzohydrazide
- N’-(2-Chlorobenzylidene)-2-((4-fluorobenzyl)oxy)benzohydrazide
- N’-(2-Chlorobenzylidene)-2-((4-bromobenzyl)oxy)benzohydrazide
Uniqueness
N’-(2-Chlorobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of both chlorobenzylidene and chlorobenzyl groups, which may impart specific chemical and biological properties
Properties
CAS No. |
347411-61-4 |
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Molecular Formula |
C21H16Cl2N2O2 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-17-11-9-15(10-12-17)14-27-20-8-4-2-6-18(20)21(26)25-24-13-16-5-1-3-7-19(16)23/h1-13H,14H2,(H,25,26)/b24-13+ |
InChI Key |
XNSFXLZQZKVCFD-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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